molecular formula C14H21FN2O2 B1419298 tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate CAS No. 1035818-89-3

tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate

Cat. No. B1419298
CAS RN: 1035818-89-3
M. Wt: 268.33 g/mol
InChI Key: RPMXTRFQCUSGND-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate” is a chemical compound with the molecular formula C9H19FN2O2 . It has a molecular weight of 206.26 g/mol . The IUPAC name for this compound is tert-butyl N-(4-amino-2-fluorobutyl)carbamate .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group (OC(=O)N), a tert-butyl group (C(CH3)3), and a 4-fluoro-3-methylphenyl group . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties including a XLogP3-AA of 0.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 206.14305602 g/mol . The Topological Polar Surface Area is 64.4 Ų .

Scientific Research Applications

1. Synthesis of Biologically Active Compounds

Tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate is used as an important intermediate in the synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The compound is synthesized from commercially available materials through processes like acylation, nucleophilic substitution, and reduction, achieving a high yield of 81% (Zhao et al., 2017).

2. Directed Lithiation

Directed lithiation is another application where tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate is useful. This process involves the lithiation of carbamate derivatives at low temperatures, leading to the production of various substituted products. It's an efficient method for introducing functional groups into molecules, thus modifying their chemical properties for various applications (Smith et al., 2013).

3. Asymmetric Mannich Reaction

In the field of organic synthesis, the asymmetric Mannich reaction is a critical application of tert-butyl carbamates. This reaction is essential for creating chiral compounds, which have significant implications in the development of pharmaceuticals and other biologically active molecules (Yang et al., 2009).

4. Chemoselective Transformation

Tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate is involved in the chemoselective transformation of amino protecting groups. This process is crucial for the selective modification of molecules, particularly in peptide synthesis, where protecting groups are used to prevent certain reactions from occurring at specific sites in a molecule (Sakaitani & Ohfune, 1990).

Future Directions

Future research could focus on improving the aqueous solubility and enhancing inhibitory activity against specific enzymes . Additionally, the compound could be further studied for potential anti-inflammatory activity .

properties

IUPAC Name

tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2/c1-9-7-10(5-6-11(9)15)12(16)8-17-13(18)19-14(2,3)4/h5-7,12H,8,16H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXTRFQCUSGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC(=O)OC(C)(C)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152399
Record name 1,1-Dimethylethyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate

CAS RN

1035818-89-3
Record name 1,1-Dimethylethyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035818-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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